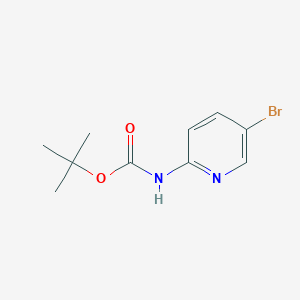
2-(Boc-氨基)-5-溴吡啶
概述
描述
Synthesis Analysis The synthesis of 2-(Boc-amino)-5-bromopyridine involves multiple steps, including bromination and protection of the amino group. A study by Romero and Ziessel (1995) highlighted a straightforward synthesis method for 5-bromo and 5,5'-dibromopyridines, which could be adapted for BABP synthesis. Additionally, the synthesis of 2-amino-5-[18F]fluoropyridines through palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine suggests methods for incorporating bromine into pyridine derivatives (Pauton et al., 2019).
Molecular Structure Analysis DFT calculations and vibrational spectroscopic studies provide insights into the molecular structure of BABP. Premkumar et al. (2014) optimized the molecule's structure using the DFT/B3LYP method, revealing details about its vibrational frequencies, Mulliken atomic charge distribution, and thermodynamical parameters. This analysis offers a deep understanding of the compound's electronic and structural characteristics (Premkumar et al., 2014).
Chemical Reactions and Properties The chemical reactivity and stability of BABP have been explored through various studies, including its involvement in electrocatalytic carboxylation reactions with CO2 in ionic liquids. This particular reaction demonstrates the compound's utility in carbon dioxide fixation and the synthesis of valuable organic acids (Feng et al., 2010).
Physical Properties Analysis The physical properties of BABP, such as its melting point, solubility, and crystalline structure, can be inferred from related compounds and synthesis intermediates. For instance, the crystal structures of related pyridine derivatives provide insights into potential hydrogen bonding and molecular packing arrangements that could be relevant to BABP (Luque et al., 1997).
科学研究应用
离子液体中的电催化
一种在离子液体中用 CO2 对 2-氨基-5-溴吡啶进行羧化的电化学新程序,以 6-氨基烟酸为重点,突出了 2-(Boc-氨基)-5-溴吡啶在合成有价值的化学中间体中的应用。该工艺避免了挥发性和有毒的溶剂和催化剂,在温和条件下实现了高产率和高选择性,展示了该化合物在绿色化学应用中的效用 (Feng 等,2010)。
振动光谱分析
通过 DFT 计算和振动光谱对 2-(叔丁氧羰基 (Boc) -氨基)-5-溴吡啶的研究提供了对该分子结构、稳定性和反应性的见解。这项研究有助于理解该化合物在各个科学领域的电子特性和潜在应用 (Premkumar 等,2014)。
催化和胺化反应
该化合物在催化胺化反应中的作用,其中它作为选择性转化的底物,突出了其在合成有机化学中的重要性。这包括它在钯催化过程中用于实现化学选择性胺化,有助于有效合成氨基吡啶,氨基吡啶是许多生物活性分子中的核心结构 (Ji 等,2003)。
材料合成
2-(Boc-氨基)-5-溴吡啶用于先进材料的合成,包括荧光探针和有机电子产品的开发。其化学功能允许制备具有特定光学、电子和生物学性质的化合物,促进材料科学和生物成像应用的研究 (Alnoman 等,2019)。
作用机制
Target of Action
Boc-protected amines, such as this compound, are commonly used in the synthesis of peptides . They are known to interact with various biochemical entities during the synthesis process.
Mode of Action
The compound, being a Boc-protected amine, plays a crucial role in the protection of amino functions during synthetic reactions . The Boc group in the compound is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
Biochemical Pathways
Boc-protected amines are pivotal in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .
Result of Action
The result of the action of 2-(Boc-amino)-5-bromopyridine is the successful protection of amino functions during synthetic reactions, facilitating the synthesis of complex organic compounds . The Boc group can be removed under specific conditions, allowing for further reactions to take place .
Action Environment
The action of 2-(Boc-amino)-5-bromopyridine can be influenced by various environmental factors. For instance, the reactivity of Boc-protected amines can be significantly increased in the presence of certain bases . Furthermore, the stability of the Boc group allows it to withstand a variety of reaction conditions .
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXAMCSVTNPSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584590 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Boc-amino)-5-bromopyridine | |
CAS RN |
159451-66-8 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-amino)-5-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9,13-Epoxy-1H,9H-diindolo[1,2,3-gh:3',2',1'-lm]pyrrolo[3,4-j][1,7]benzodiazonin-1-one, 2,3,10,11,12,13-hexahydro-10-methoxy-9-methyl-11-(methylamino)-, (9S,10R,11R,13R)-](/img/structure/B60605.png)

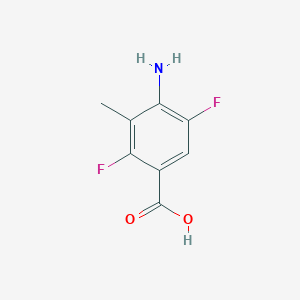
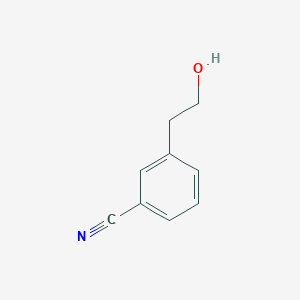


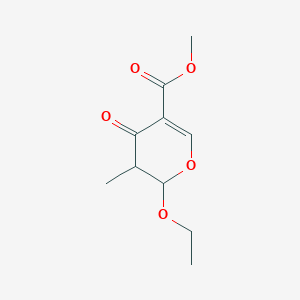
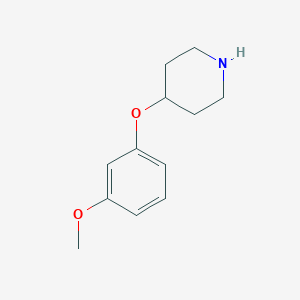
![1H-Pyrrolo[2,3-B]pyridine, 3-(phenylmethyl)-](/img/structure/B60618.png)
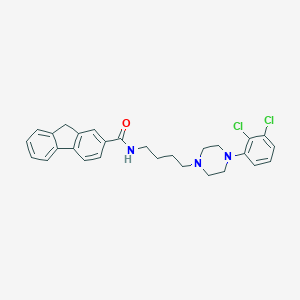
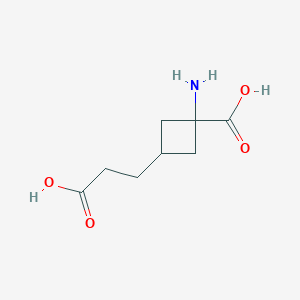

![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)